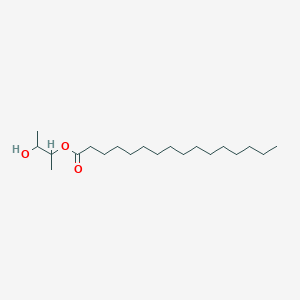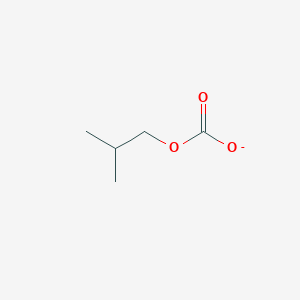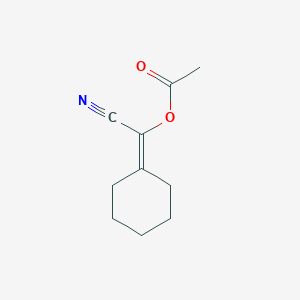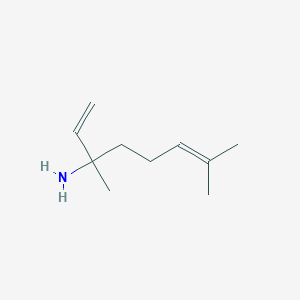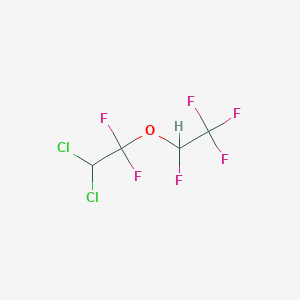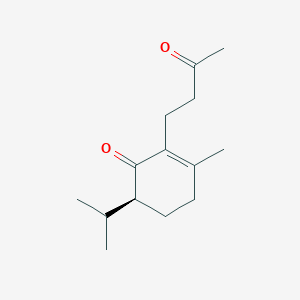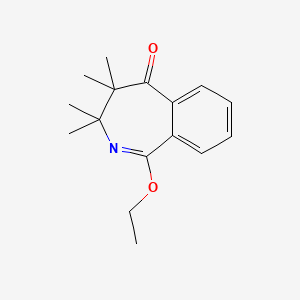
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one is an organic compound with a complex structure. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group, multiple methyl groups, and a benzazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the ethoxy and methyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully monitored and controlled.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzazepine ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymer synthesis.
3-Pentanone, 2,2,4,4-tetramethyl-: Known for its use in organic synthesis.
Uniqueness
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethoxy group, multiple methyl groups, and a benzazepine core makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
57754-72-0 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-ethoxy-3,3,4,4-tetramethyl-2-benzazepin-5-one |
InChI |
InChI=1S/C16H21NO2/c1-6-19-14-12-10-8-7-9-11(12)13(18)15(2,3)16(4,5)17-14/h7-10H,6H2,1-5H3 |
Clé InChI |
RURFOWGCYPIZGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(C(C(=O)C2=CC=CC=C21)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


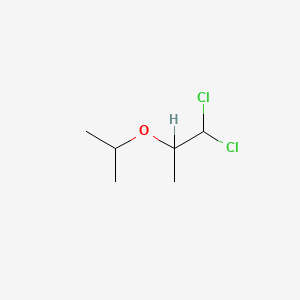

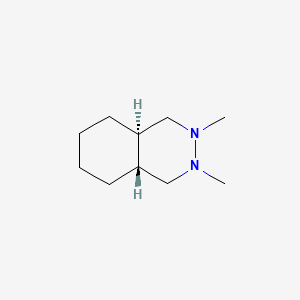
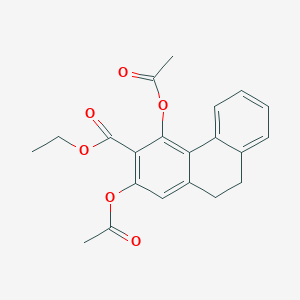
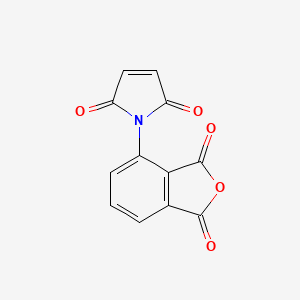
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
